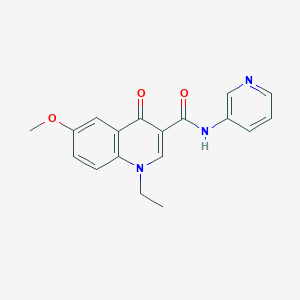
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis in bacteria and fungi. It has also been suggested that it may act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. It has also been found to inhibit the growth of cancer cells. Additionally, it has been found to exhibit antimalarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, its antibacterial, antifungal, and antitumor activities make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide. One direction is to further investigate its potential as an antimalarial agent. Another direction is to study its potential as an anticancer agent. Additionally, further research could be conducted to understand its exact mechanism of action and to develop new synthetic routes for its production.
Synthesemethoden
The synthesis of 1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide involves the reaction of 6-methoxy-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate, followed by the reaction with pyridine-3-amine. The final product is obtained by the reaction of the intermediate with hydrochloric acid and subsequent recrystallization.
Wissenschaftliche Forschungsanwendungen
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential as an antimalarial agent. Additionally, it has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-11-15(18(23)20-12-5-4-8-19-10-12)17(22)14-9-13(24-2)6-7-16(14)21/h4-11H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGACLOMDDLRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methoxy-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)
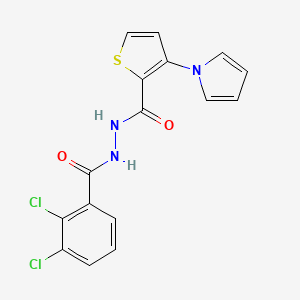
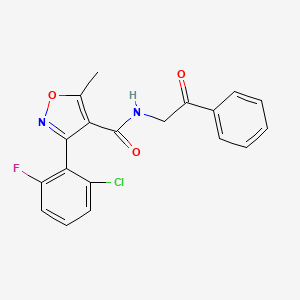
![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)
![[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2855330.png)

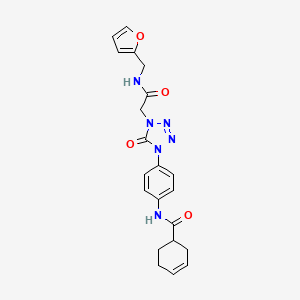
![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)
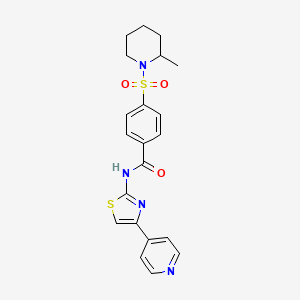
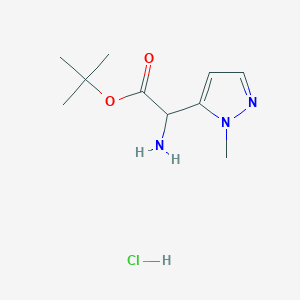
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
